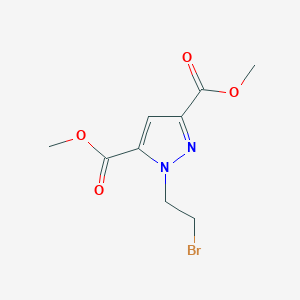

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Description

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate is a pyrazole-based compound functionalized with a 2-bromoethyl substituent and two methyl ester groups at the 3- and 5-positions. Pyrazole derivatives are widely studied for their structural diversity, biological activities (e.g., antimicrobial, antitumor), and applications in coordination chemistry and materials science .

Properties

IUPAC Name |

dimethyl 1-(2-bromoethyl)pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O4/c1-15-8(13)6-5-7(9(14)16-2)12(11-6)4-3-10/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIHKXZPZGPUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1CCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363303 | |

| Record name | Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163213-29-4 | |

| Record name | Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves treating dimethyl 1H-pyrazole-3,5-dicarboxylate with 1,2-dibromoethane in the presence of a base. Potassium carbonate (K₂CO₃) in acetonitrile under reflux facilitates nucleophilic substitution at the pyrazole nitrogen.

Representative Procedure (adapted from CAS 131727-29-2 synthesis):

-

Reactants :

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate (2.5 g, 11.79 mmol)

-

1,2-Dibromoethane (5.01 mL, 58.96 mmol)

-

K₂CO₃ (1.95 g, 14.15 mmol) in acetonitrile (70 mL)

-

-

Conditions : Reflux at 82°C for 18 hours.

-

Workup : Filtration, solvent evaporation, and silica gel chromatography (ethyl acetate/hexane).

Key Analytical Data

Comparative Analysis of Methods

Advantages of Direct Alkylation :

-

Higher yields due to fewer side reactions.

-

Avoids hazardous brominating agents like PBr₃.

Optimization and Scale-Up Considerations

Solvent Selection

Base Screening

Temperature Control

-

Reflux conditions (82°C) balance reaction rate and side-product formation. Lower temperatures (<60°C) result in incomplete alkylation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyrazoles.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of pyrazole-3,5-dicarboxylic acid derivatives.

Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride, yielding the corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

Nucleophilic Substitution: Substituted pyrazoles with various functional groups.

Oxidation: Pyrazole-3,5-dicarboxylic acid derivatives.

Reduction: Alcohol derivatives of pyrazole-3,5-dicarboxylate.

Scientific Research Applications

Pharmaceutical Applications

-

Antioxidant and Anti-inflammatory Properties

- Research indicates that pyrazole derivatives, including dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate, may exhibit significant antioxidant and anti-inflammatory effects. These properties are critical in developing therapeutic agents for conditions such as arthritis and cardiovascular diseases.

-

Antimicrobial and Anticancer Activities

- Similar compounds have shown promise in antimicrobial and anticancer research. For instance, studies on related pyrazole derivatives suggest that they may inhibit cancer cell proliferation and possess antibacterial properties, indicating potential applications in oncology and infectious disease treatment.

-

Molecular Docking Studies

- Interaction studies utilizing molecular docking have been conducted to assess the binding affinity of this compound with various biological targets. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Bi- or Multidentate Ligands

-

Reactivity in Organic Synthesis

- The compound can undergo various reactions such as cycloaddition, free-radical polymerizations, and halogenation. Its reactivity is enhanced by the presence of the bromine atom, making it suitable for diverse synthetic pathways.

Case Studies

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer potential of this compound against various cancer cell lines. Results indicated that the compound inhibited cell proliferation effectively at certain concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Synthesis of Metal Complexes

Research focused on using this compound to synthesize metal complexes for catalysis. The synthesized complexes demonstrated enhanced catalytic activity in organic reactions compared to traditional catalysts.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The ester groups may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Compounds Analyzed :

Dimethyl 1-(4-Cyanobenzyl)-1H-Pyrazole-3,5-Dicarboxylate Substituent: 4-Cyanobenzyl. Dihedral Angle: 71.74° between pyrazole and cyanobenzyl planes. Interactions: π–π stacking (3.507–3.940 Å) and intramolecular C—H⋯O bonds stabilize the crystal structure.

Dimethyl 1-Cyanomethyl-1H-Pyrazole-3,5-Dicarboxylate Substituent: Cyanomethyl. Hydrogen Bonding: Forms centrosymmetric R₂²(10) dimers via C—H⋯O interactions. Reactivity: The nitrile group enables further functionalization in heterocyclic synthesis.

Diethyl 1-(4-Fluorobenzyl)-1H-Pyrazole-3,5-Dicarboxylate

- Substituent : 4-Fluorobenzyl.

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances stability and influences coordination behavior.

Dimethyl 1-(2-Bromoethyl)-1H-Pyrazole-3,5-Dicarboxylate Substituent: 2-Bromoethyl.

Structural Comparison Table :

Hydrogen Bonding and Crystal Engineering

- Bromoethyl Compound: Expected to exhibit weaker π–π interactions compared to cyanobenzyl derivatives due to the lack of aromatic substituents. However, C—H⋯O and halogen bonding (C—Br⋯O) may contribute to lattice stability .

- Cyanobenzyl vs.

Biological Activity

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (CAS Number: 163213-29-4) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₁₁BrN₂O₄

- Molecular Weight : 291.099 g/mol

- Melting Point : 64–65 °C

- Hydrogen Acceptors : 6

- Hydrogen Donors : 0

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The pyrazole nucleus has been extensively studied, leading to the development of various compounds with significant therapeutic potential .

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds derived from the pyrazole structure have demonstrated effectiveness against various bacterial strains, including E. coli, S. aureus, and Klebsiella pneumoniae. In one study, modifications to the pyrazole structure increased antibacterial efficacy significantly .

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory activity. In vitro studies indicated that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

3. Anticancer Potential

The anticancer properties of pyrazole derivatives are particularly noteworthy. Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). For example, some derivatives showed IC50 values in the micromolar range, indicating significant growth inhibition in these cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its analogs:

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives may inhibit key enzymes involved in inflammation and cancer progression.

- Cytokine Modulation : The ability to modulate cytokine production plays a critical role in their anti-inflammatory effects.

- Interaction with Cellular Targets : Molecular docking studies indicate that these compounds may interact with specific cellular targets involved in disease pathways.

Q & A

Q. What is the typical synthetic route for preparing dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate?

The compound is synthesized via nucleophilic substitution. A common method involves reacting dimethyl 1H-pyrazole-3,5-dicarboxylate with a bromoalkylating agent (e.g., 2-bromoethyl bromide) in a polar aprotic solvent like acetone or acetonitrile, using a base such as K₂CO₃ to deprotonate the pyrazole nitrogen. The reaction is typically heated under reflux for 12–24 hours, followed by solvent removal and crystallization. Slow evaporation of diethyl ether or similar solvents yields crystals suitable for X-ray diffraction .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- X-ray crystallography : Determines crystal packing, bond lengths, and interplanar angles (e.g., pyrazole vs. substituent rings, ~70° in analogs) .

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., methyl ester protons at δ ~3.8–4.4 ppm, bromoethyl protons at δ ~3.5–4.0 ppm) .

- FTIR : Confirms ester C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How does the bromoethyl substituent influence the compound’s reactivity?

The 2-bromoethyl group is a versatile electrophile, enabling further functionalization via nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). Its steric and electronic effects can also modulate pyrazole ring reactivity in heterocyclic syntheses .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of bromoethyl-substituted pyrazoles, and how are they resolved?

Disorder in the bromoethyl chain or methyl groups is common. For example, in related compounds, hydrogen atoms on disordered methyl groups are modeled as two overlapping orientations with 60° rotations, refined using riding models with fixed isotropic displacement parameters (Uiso = 1.5Ueq for methyl H) . Weak interactions (C–H···O, π-π stacking) stabilize the lattice and are quantified using distance-angle tables .

Q. How can computational methods predict the regioselectivity of further derivatization reactions?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For bromoethyl derivatives, the LUMO often localizes on the brominated carbon, favoring SN2 reactions. Solvent effects (e.g., acetone vs. DMF) are modeled using COSMO-RS to optimize reaction conditions .

Q. What strategies optimize synthetic yield when scaling up this compound?

- Solvent selection : Acetone or acetonitrile improves solubility of intermediates.

- Base screening : K₂CO₃ or Et₃N enhances deprotonation efficiency.

- Temperature control : Prolonged reflux (24+ hours) ensures complete alkylation .

- Crystallization : Slow evaporation in diethyl ether minimizes impurities and enhances crystal quality .

Q. How do substituent positional isomers (e.g., 2-bromoethyl vs. 4-cyanobenzyl) affect crystal packing?

Substituent orientation dictates intermolecular interactions. For example, 4-cyanobenzyl analogs exhibit C–H···π interactions between the pyrazole ring and cyanobenzyl group, while bromoethyl derivatives prioritize C–H···O hydrogen bonds. Interplanar angles between substituents and the pyrazole core vary (e.g., 71.7° for cyanobenzyl vs. smaller angles for compact groups) .

Methodological Insights

Q. How are weak non-covalent interactions analyzed in the crystal lattice?

- Hirshfeld surface analysis : Maps close-contact regions (e.g., Br···H, O···H).

- π-π stacking : Measured via centroid-to-centroid distances (3.5–4.0 Å in pyrazole derivatives) .

- C–H···O interactions : Identified using distance (2.5–3.0 Å) and angle (>120°) criteria .

Q. What experimental precautions are critical for handling bromoethyl intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.